

Comprehensive Guide to Everolimus Impurity E Reference Standard Qualification

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

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Focus: 42-O-Formyl Rapamycin (Ph.[1][2][3][4][5] Eur. Impurity E)

Executive Summary

In the high-stakes environment of mTOR inhibitor development, Everolimus Impurity E (42-O-Formyl Rapamycin) represents a critical quality attribute.[1][2][3][4][5][6] As a process-related impurity and potential degradation product, its accurate quantification is mandatory for batch release under ICH Q3A/Q3B guidelines.[2][3][4][5][6]

This guide moves beyond basic monograph definitions to address the analytical qualification of the reference standard itself. Whether you are sourcing from a pharmacopoeia, a third-party vendor, or synthesizing in-house, the integrity of your HPLC assay hinges entirely on the "Potency Assignment" of this standard.[2][3][4][5][6]

Part 1: The Identity of Impurity E

Before qualification, unambiguous identification is required.[2][5][6] In the context of the European Pharmacopoeia (Ph. Eur.) and USP, Impurity E is distinct from the seco-acid forms or tautomers.[1][2][3][4][5]

- Chemical Name: 42-O-Formyl Rapamycin (Formyl Sirolimus)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- CAS Number: 1237826-25-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Formula: C₅₂H₇₉NO₁₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Molecular Weight: 942.18 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Criticality: It elutes with a Relative Retention Time (RRT) of ~1.4 (USP method), often appearing late in the chromatogram where gradient drift can affect integration accuracy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Part 2: Comparative Analysis of Reference Standard Sources

When establishing a reference standard for Impurity E, laboratories typically face three options. The choice impacts regulatory risk, cost, and supply chain resilience.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Strategic Comparison of Standard Sources

Feature	Option A: Primary Pharmacopoeial RS (USP/EP)	Option B: Certified Third-Party CRM	Option C: In-House Synthesis/Isolation
Traceability	Gold Standard. Legally defensible without further characterization. [1] [2] [3] [4] [5] [6]	High. Traceable to SI units if ISO 17034 accredited. [1] [2]	Variable. Depends entirely on internal analytical rigor.
Potency Assignment	As-is (100% or labeled value).	Certificate of Analysis (CoA) provided (e.g., 98.5%). [1] [2] [3] [4] [5] [6]	Calculated. Requires Mass Balance or qNMR (High labor).
Cost	High ([1] [2] [3] [4])	Moderate ([1] [2] [3] [4])	Low Material Cost (\$), High Labor Cost.
Risk of Assay Failure	Low. Regulatory bodies rarely question Primary RS. [1] [2] [3] [4] [5] [6]	Medium. Must verify vendor quality (ISO 17025/17034). [1] [2] [3] [4]	High. Risk of co-eluting isomers inflating purity. [1] [2]
Lead Time	Variable (Frequent backorders).	Fast (24-48 hours). [1] [2] [3] [4] [5]	Slow (Weeks for synthesis + purification).
Best Use Case	Final Release Testing; Dispute Resolution.	Routine QC; Stability Studies; Method Validation. [1] [2] [9]	Early R&D; Structure Elucidation studies. [1] [2]

Scientist's Verdict: For GMP release testing, Option A is preferred. However, due to the high cost and scarcity of Rapamycin derivatives, Option B (Qualified Secondary Standard) is the industry workhorse.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The section below details how to qualify Option B or C to ensure it matches Option A's reliability.

Part 3: Qualification Workflow (Technical Deep Dive)

To qualify a non-pharmacopoeial standard (Option B or C), you must establish Identity and Potency.^{[1][2][3][4][5][6]} The "Mass Balance" approach is the industry standard for potency assignment.^{[1][2]}

The Mass Balance Equation

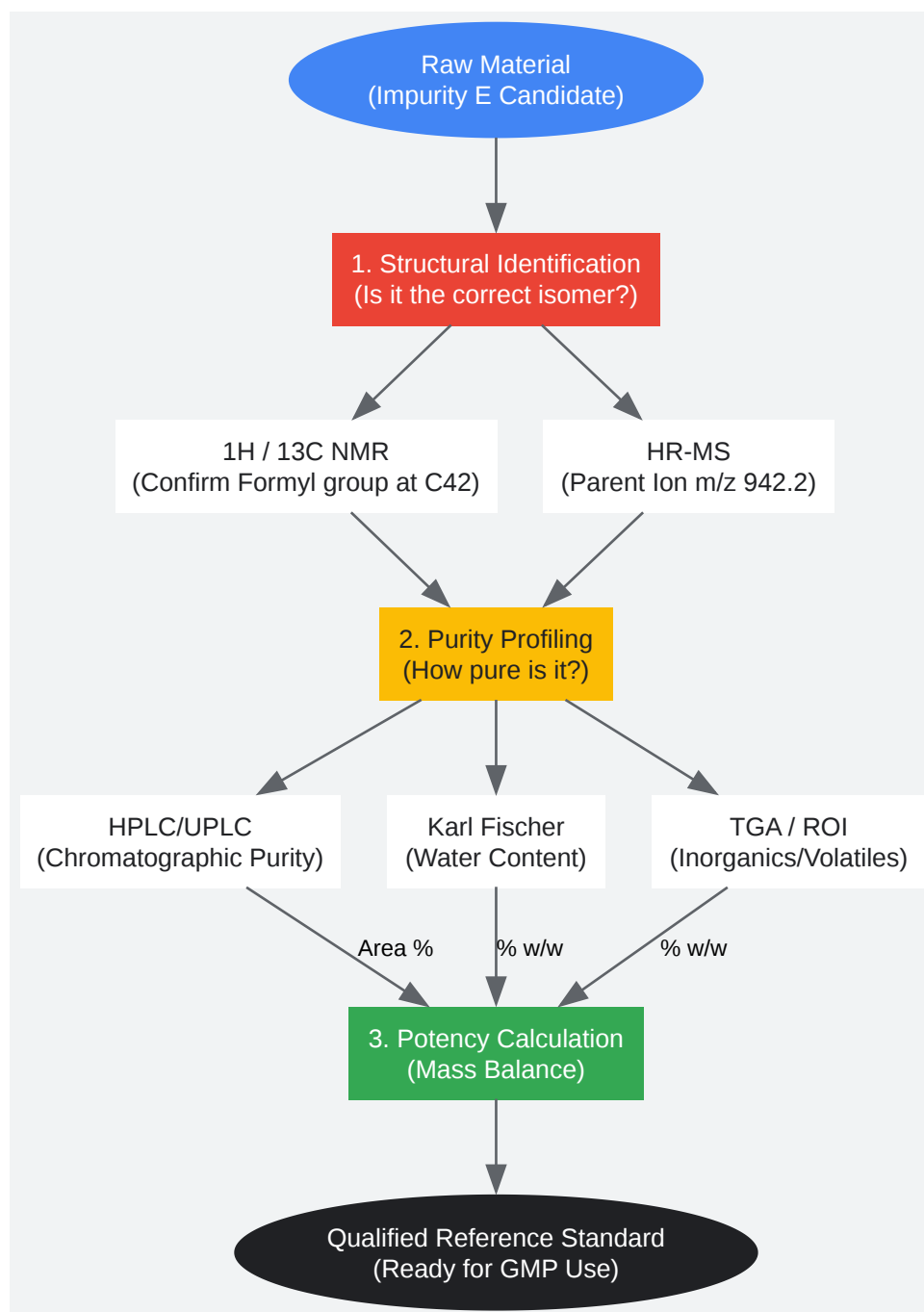
The potency (

) is not just the chromatographic purity.^{[1][2][3]} It must account for everything that is not the analyte: ^{[1][2][3][4][5][6]}

Where:

- : Chromatographic Purity (Area %)
- : Water content (Karl Fischer)^{[1][2][3][4][5]}
- : Residue on Ignition (Inorganics)^{[1][2][3][4][5]}
- : Residual Solvents (GC-HS)

Visualizing the Qualification Logic



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Caption: The "Self-Validating" Qualification Workflow. Note that chromatographic purity alone is insufficient for potency assignment.^{[2][3][6]}

Part 4: Experimental Protocols

Chromatographic Purity (HPLC)

This method is adapted from the USP monograph for Everolimus Organic Impurities.^{[1][2][3]} It is critical for separating Impurity E (RRT 1.4) from the Oxepane isomer (RRT 1.^{[1][2][3]}1) and the main peak.^{[1][2][3]}

- Instrument: HPLC with UV Detector (PDA preferred for peak purity check).
- Column: L1 packing (C18), 3.0 mm × 150 mm, 3.5 μm (e.g., Zorbax SB-C18 or equivalent).^{[1][2][3][4][5][6]}
- Temperature: Column: 45°C | Autosampler: 5°C (Critical: Everolimus isomers are heat sensitive).
- Mobile Phase A: Buffer (pH ~6.0 Ammonium Acetate/Formate).^{[1][2][3]}
- Mobile Phase B: Acetonitrile (ACN).^{[1][2][3][4]}
- Gradient Program:
 - 0 min: 60% B^{[1][2][3][6]}
 - 15 min: 55% B^{[1][2][3][6]}
 - 25 min: 75% B^{[1][2][3][6]}
 - 30 min: 60% B^{[1][2][3][6]}
- Flow Rate: 0.8 mL/min.^{[1][2]}
- Detection: UV at 210 nm (for maximum sensitivity of impurities) and 275 nm (for identification).^{[1][2][3][4]}

Expert Insight: Impurity E is a formyl ester.^{[1][2]} Avoid using high pH mobile phases or leaving the sample in solution for >24 hours, as the formyl group can hydrolyze, reverting the impurity back to Rapamycin (Sirolimus) or Everolimus, leading to a false "disappearance" of the impurity.^{[2][3][4][5][6]}

Structural Confirmation (NMR)

- Solvent: DMSO-d6 or CDCl3.[1][2][3][4][5]
- Key Signal: Look for the formyl proton singlet typically around 8.0 - 8.2 ppm.[1][2][4] This distinguishes Impurity E from other non-formylated isomers.[1][2]

Part 5: Case Study – The Cost of Inaccuracy

Scenario: A QC lab uses a "cheap" commercial standard of Impurity E labeled as "95% Pure" based solely on HPLC area, ignoring 3% water and 2% residual solvent.[2][5][6]

- True Potency: 90.0% (Mass Balance).[1][2][3]
- Assumed Potency: 95.0%.[1][2]

Result: When testing a drug batch containing 0.19% Impurity E (Limit: 0.20%):

- Calculation:

[1][2][3][4][5]

- Using the inflated potency (95%), the lab calculates the impurity as 0.18% (Pass).[1][2][3][4]
- Using the true potency (90%), the result is 0.19% (Borderline/Fail risk).[1][2][3][4]

Consequence: The batch is released with underestimated impurities.[1][2] If a regulatory agency re-tests with a Primary Standard, the batch fails, leading to a recall.[2][3][4][5][6] Always use Mass Balance for secondary standards.

References

- European Pharmacopoeia (Ph.[1][2][8] Eur.). Everolimus Monograph 2918. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2][3] [1][2][3][4][5]
- United States Pharmacopeia (USP). Everolimus Monograph: Organic Impurities. USP-NF Online.[1][2][3][4][5] [1][2][3][4][5]
- International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1][2][3][4][10]

- Simson Pharma. **Everolimus EP Impurity E** Data Sheet. (Structural confirmation source).
- PubChem. Compound Summary: Everolimus Impurity E. National Library of Medicine.[1][2][1][2][3][4][5]

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Sources

- [1. allmpus.com \[allmpus.com\]](#)
- [2. Everolimus - Definition, Identification, Assay - USP 2025 \[trungtamthuoc.com\]](#)
- [3. veeprho.com \[veeprho.com\]](#)
- [4. Everolimus EP impurity E | C52H79NO14 | CID 162623797 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Everolimus \[doi.usp.org\]](#)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [7. Everolimus EP Impurity E | CAS No.1237826-25-3 \[chemicea.com\]](#)
- [8. bocsci.com \[bocsci.com\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. ICH Q3A \(R2\) Impurities in new drug substances - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- To cite this document: BenchChem. [Comprehensive Guide to Everolimus Impurity E Reference Standard Qualification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8818437/docs#comprehensive-guide-to-everolimus-impurity-e-reference-standard-qualification>]

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